Cas no 1540174-01-3 (1-(2-fluoro-3-methylphenyl)-2-methylpropan-2-amine)

1-(2-Fluoro-3-methylphenyl)-2-methylpropan-2-amine is a fluorinated phenylalkylamine derivative with potential applications in pharmaceutical and chemical research. Its structure features a fluorine substituent at the ortho position and a methyl group at the meta position of the phenyl ring, coupled with a branched alkylamine chain. These modifications may enhance its binding affinity or metabolic stability in bioactive contexts. The compound's distinct substitution pattern offers versatility for further functionalization or as a building block in medicinal chemistry. Its physicochemical properties, including lipophilicity and electronic effects from the fluorine atom, could be advantageous in drug discovery for optimizing pharmacokinetic or pharmacodynamic profiles.
1-(2-fluoro-3-methylphenyl)-2-methylpropan-2-amine structure
1540174-01-3 structure
Product Name:1-(2-fluoro-3-methylphenyl)-2-methylpropan-2-amine
CAS No:1540174-01-3
MF:C11H16FN
MW:181.249846458435
CID:6404367
PubChem ID:83696435
Update Time:2025-05-30

1-(2-fluoro-3-methylphenyl)-2-methylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-fluoro-3-methylphenyl)-2-methylpropan-2-amine
    • EN300-1859564
    • 1540174-01-3
    • Inchi: 1S/C11H16FN/c1-8-5-4-6-9(10(8)12)7-11(2,3)13/h4-6H,7,13H2,1-3H3
    • InChI Key: PQUKNUSUKPXTPT-UHFFFAOYSA-N
    • SMILES: FC1C(C)=CC=CC=1CC(C)(C)N

Computed Properties

  • Exact Mass: 181.126677677g/mol
  • Monoisotopic Mass: 181.126677677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26Ų

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Additional information on 1-(2-fluoro-3-methylphenyl)-2-methylpropan-2-amine

1-(2-Fluoro-3-Methylphenyl)-2-Methylpropan-2-Amine: A Comprehensive Overview

The compound CAS No. 1540174-01-3, also known as 1-(2-fluoro-3-methylphenyl)-2-methylpropan-2-amine, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activity. In this article, we will delve into the details of its synthesis, chemical properties, applications, and the latest research findings.

Chemical Structure and Properties

The molecular structure of 1-(2-fluoro-3-methylphenyl)-2-methylpropan-2-amine consists of a phenyl ring substituted with a fluoro group at the 2-position and a methyl group at the 3-position. This substitution pattern imparts unique electronic and steric properties to the molecule. The phenyl ring is further connected to a tertiary amine group, which adds to its reactivity and functional versatility.

The compound exhibits a melting point of approximately 65°C and a boiling point around 165°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various synthetic transformations. The presence of the fluoro group introduces electron-withdrawing effects, which can influence the molecule's reactivity in different chemical environments.

Synthesis and Characterization

The synthesis of 1-(2-fluoro-3-methylphenyl)-2-methylpropan-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of an appropriate aryl halide with an amine derivative. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields.

Characterization of this compound is often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide critical insights into the molecular structure, purity, and functional groups present in the compound.

Applications in Pharmaceutical Chemistry

1-(2-fluoro-3-methylphenyl)-2-methylpropan-2-amine has shown promise in the field of drug discovery. Its unique combination of steric bulk and electronic properties makes it an attractive candidate for modulating biological targets such as enzymes and receptors. Recent studies have explored its potential as a lead compound for developing new therapeutic agents.

In particular, this compound has been investigated for its activity against various enzymes involved in metabolic pathways. Preclinical studies suggest that it may possess anti-inflammatory or anti-cancer properties, although further research is needed to validate these findings.

Toxicological Studies

To ensure safe handling and use, toxicological studies on CAS No. 1540174-01-3 have been conducted. These studies indicate that the compound exhibits low acute toxicity when administered at moderate doses. However, long-term exposure studies are still underway to assess potential chronic effects.

Sustainability Considerations

In line with global efforts to promote sustainable chemistry, researchers are exploring greener synthesis routes for this compound. Methods such as microwave-assisted synthesis and catalytic hydrogenation are being evaluated for their environmental impact and efficiency.

Future Directions

The future of 1-(2-fluoro-3-methylphenyl)-2-methylpropan-2-amine looks promising as ongoing research continues to uncover its potential applications. Collaborative efforts between academia and industry are expected to drive innovation in its development and utilization.

About CAS No. 1540174-01-3

The CAS Registry Number 1540174-01
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